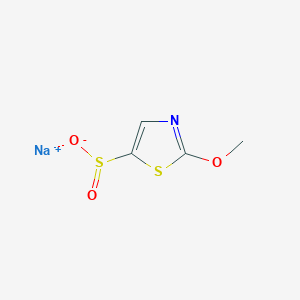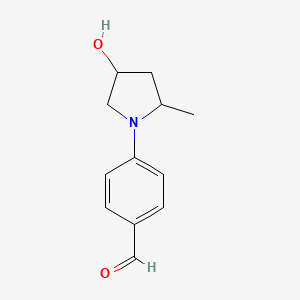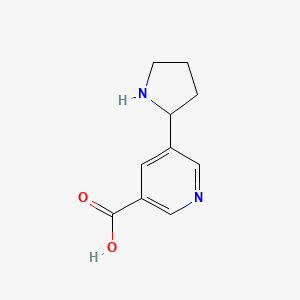
Sodium 2-methoxy-1,3-thiazole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methoxy-1,3-thiazole-5-sulfinate is a chemical compound with the molecular formula C₄H₄NNaO₃S₂ It is known for its unique structural features, which include a thiazole ring substituted with a methoxy group and a sulfinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methoxy-1,3-thiazole-5-sulfinate typically involves the reaction of 2-methoxy-1,3-thiazole with a suitable sulfinate source under controlled conditions. The reaction is often carried out in an aqueous medium with the presence of a base to facilitate the formation of the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization or recrystallization and quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-methoxy-1,3-thiazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different oxidation states.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfonate derivatives, reduced thiazole compounds, and substituted thiazole derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 2-methoxy-1,3-thiazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Sodium 2-methoxy-1,3-thiazole-5-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Methoxy-1,3-thiazole: A related compound with similar structural features but lacking the sulfinate group.
Sodium 2-methoxy-1,3-thiazole-5-sulfonate: An oxidized form of the compound with a sulfonate group instead of a sulfinate group.
Uniqueness: Sodium 2-methoxy-1,3-thiazole-5-sulfinate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its sulfinate group makes it a versatile intermediate in various chemical reactions, distinguishing it from other thiazole derivatives.
Propriétés
Formule moléculaire |
C4H4NNaO3S2 |
|---|---|
Poids moléculaire |
201.2 g/mol |
Nom IUPAC |
sodium;2-methoxy-1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C4H5NO3S2.Na/c1-8-4-5-2-3(9-4)10(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
Clé InChI |
YBRJTKJRKGDUFQ-UHFFFAOYSA-M |
SMILES canonique |
COC1=NC=C(S1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)


![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)





![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)


![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)
